molecular formula C24H24BrN3O3 B1226222 N-[1-[(4-bromoanilino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide

N-[1-[(4-bromoanilino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide

Cat. No. B1226222
M. Wt: 482.4 g/mol
InChI Key: DUDMBDIWEXXQRP-UHFFFAOYSA-N
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Description

N-[1-[(4-bromoanilino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Synthetic Methodologies and Catalyst Applications

Compounds similar to N-[1-[(4-bromoanilino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide have been utilized in synthetic chemistry for the creation of novel heterocyclic compounds. For instance, derivatives of N-cyclohexyl have been synthesized using mild and efficient catalysts, demonstrating the utility of such compounds in facilitating chemical reactions under solvent-free conditions, potentially offering a green chemistry approach to synthesis (Ghorbani‐Vaghei & Amiri, 2014).

Pharmaceutical Research

In pharmaceutical research, similar compounds have been explored for their cytotoxic properties, showcasing their potential as candidates for anticancer drugs. The synthesis of nicotinamide derivatives, for example, revealed compounds with significant in vitro antitumor properties, indicating the relevance of such chemical structures in the development of new therapeutic agents (Girgis, Hosni, & Barsoum, 2006).

Material Science and Polymer Research

In the field of materials science, derivatives incorporating pyridine and similar heterocyclic frameworks have been employed in the synthesis of polymers with unique properties. For example, aromatic polyamides bearing thiourea and pendant pyridylformylimino groups have been synthesized, demonstrating outstanding solubility and thermal stability, which could have implications for high-performance materials (Ravikumar & Saravanan, 2012).

Antiprotozoal and Antimicrobial Activity

Compounds with a structure related to N-[1-[(4-bromoanilino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide have been investigated for their antiprotozoal and antimicrobial activities. Novel imidazo[1,2-a]pyridines, for instance, have shown promising results as antiprotozoal agents, highlighting the potential for such compounds in addressing infectious diseases (Ismail et al., 2004).

Sensing and Detection Technologies

Furthermore, derivatives of furan- and pyridine-based ligands have been utilized in the development of sensing devices, especially for detecting ions like nitrate. The optical properties of these compounds, influenced by the nature of the aromatic ring, have been leveraged to create sensitive and selective sensors, indicating the potential for chemical derivatives in this class to contribute to analytical chemistry and environmental monitoring (Piccinelli et al., 2015).

properties

Product Name

N-[1-[(4-bromoanilino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide

Molecular Formula

C24H24BrN3O3

Molecular Weight

482.4 g/mol

IUPAC Name

N-[1-[(4-bromophenyl)carbamoyl]cyclohexyl]-N-(furan-2-ylmethyl)pyridine-2-carboxamide

InChI

InChI=1S/C24H24BrN3O3/c25-18-9-11-19(12-10-18)27-23(30)24(13-3-1-4-14-24)28(17-20-7-6-16-31-20)22(29)21-8-2-5-15-26-21/h2,5-12,15-16H,1,3-4,13-14,17H2,(H,27,30)

InChI Key

DUDMBDIWEXXQRP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=CC=C(C=C2)Br)N(CC3=CC=CO3)C(=O)C4=CC=CC=N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-[(4-bromoanilino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide
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N-[1-[(4-bromoanilino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide
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N-[1-[(4-bromoanilino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide
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N-[1-[(4-bromoanilino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide
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N-[1-[(4-bromoanilino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide
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N-[1-[(4-bromoanilino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide

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